Comparative Lipophilicity and Solubility Profile vs. 5-FU and 1,3-Bisalkylcarbonyl-5-FU Prodrugs
While direct experimental data for 1,3-Bis(4-methoxybenzyl)-5-fluorouracil is not identified in the open literature, class-level inference from a closely related 1,3-bisalkylcarbonyl-5-FU prodrug series provides a strong predictive basis. The introduction of two alkyl/aryl chains at the N1 and N3 positions of 5-FU, as in 1,3-bisalkylcarbonyl-5-FU prodrugs, has been shown to increase solubility in isopropyl myristate (IPM), a model lipophilic vehicle, by over 500 times compared to the parent drug 5-FU [1]. This dramatic increase in lipophilicity is a hallmark of this class of N1,N3-disubstituted 5-FU derivatives [1].
| Evidence Dimension | Solubility in lipophilic vehicle (isopropyl myristate, IPM) |
|---|---|
| Target Compound Data | No direct data; predicted to be significantly higher than 5-FU based on class behavior. |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) |
| Quantified Difference | For 1,3-bisalkylcarbonyl-5-FU prodrugs, solubility in IPM is >500 times higher than 5-FU. |
| Conditions | Solubility measured at room temperature; IPM was used as a model for the lipophilic domain of the stratum corneum. |
Why This Matters
This class-level evidence supports the rationale for using 1,3-Bis(4-methoxybenzyl)-5-fluorouracil as a lipophilic prodrug, where enhanced membrane permeability is a primary design goal.
- [1] Beall, H. D., & Sloan, K. B. (2002). Topical delivery of 5-fluorouracil (5-FU) by 1,3-bisalkylcarbonyl-5-FU prodrugs. International Journal of Pharmaceutics, 231(1), 43–49. View Source
